molecular formula C13H14BrF2N2O7PS2 B12376768 Anticancer agent 142

Anticancer agent 142

Cat. No.: B12376768
M. Wt: 523.3 g/mol
InChI Key: PWHDUPBMMZXPOG-UHFFFAOYSA-N
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Description

Anticancer agent 142 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 142 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the integration of in-line analysis and purification tools, ensuring consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 142 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications in cancer therapy. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Anticancer agent 142 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anticancer agent 142 involves multiple pathways and molecular targets. It primarily exerts its effects by:

Comparison with Similar Compounds

Anticancer agent 142 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Some similar compounds include:

This compound stands out due to its unique combination of high efficacy, specific molecular targets, and potential for reduced side effects compared to other anticancer agents.

Properties

Molecular Formula

C13H14BrF2N2O7PS2

Molecular Weight

523.3 g/mol

IUPAC Name

[[3-bromo-5-carbamoyl-7-(3-sulfamoylpropoxy)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C13H14BrF2N2O7PS2/c14-9-7-4-6(12(17)19)5-8(25-2-1-3-28(18,23)24)10(7)27-11(9)13(15,16)26(20,21)22/h4-5H,1-3H2,(H2,17,19)(H2,18,23,24)(H2,20,21,22)

InChI Key

PWHDUPBMMZXPOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(S2)C(F)(F)P(=O)(O)O)Br)OCCCS(=O)(=O)N)C(=O)N

Origin of Product

United States

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